![molecular formula C13H15NO2S2 B2456124 Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 588714-23-2](/img/structure/B2456124.png)
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (MITHC) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound with a unique structure composed of a ring of eight carbon atoms, six hydrogens, and two sulfur atoms. This compound has been studied for its potential therapeutic applications, as well as its ability to act as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in a number of organic syntheses, such as the synthesis of heterocyclic compounds and the synthesis of polymers. It has also been used in the synthesis of a variety of pharmaceuticals and in the study of the mechanism of action of drugs. In addition, this compound has been studied for its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not yet fully understood. It is believed that the compound acts as an inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of redox reactions. This inhibition is thought to lead to the inhibition of cell growth and proliferation. In addition, this compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. In animal studies, this compound has been shown to inhibit the growth of cancer cells, as well as reduce inflammation and oxidative stress. In addition, this compound has been found to have anti-inflammatory and anti-bacterial effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without degradation. In addition, this compound is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound can be difficult to purify, and the reaction conditions necessary for its synthesis can be difficult to control.
Direcciones Futuras
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has a number of potential future directions of research. For example, further studies could be conducted to better understand its mechanism of action and its potential therapeutic applications. In addition, further research could be conducted to develop new methods of synthesis and to explore the potential of this compound as a catalyst in organic synthesis. Finally, additional studies could be conducted to explore the potential of this compound as a drug delivery system and to investigate its possible effects on other biological systems.
Métodos De Síntesis
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is via a combination of a Grignard reaction and a thiocyanation reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form an alkylmagnesium halide. This intermediate is then reacted with thiocyanate to form the desired product. Other methods of synthesis include the use of a palladium-catalyzed cross-coupling reaction and a Stille reaction.
Propiedades
IUPAC Name |
methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-16-13(15)11-9-6-4-2-3-5-7-10(9)18-12(11)14-8-17/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOHHLCOWETST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2456042.png)
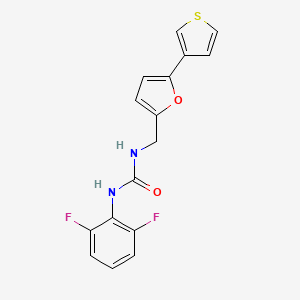
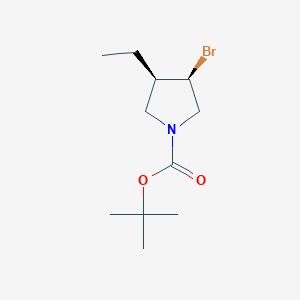
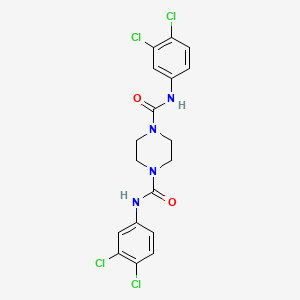
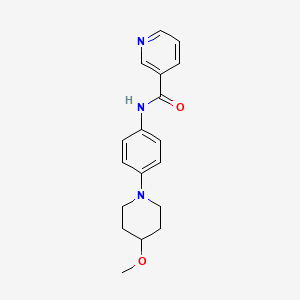
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
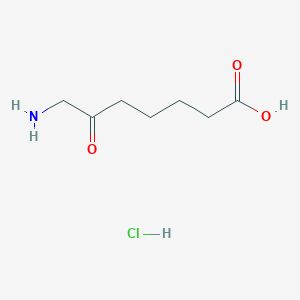

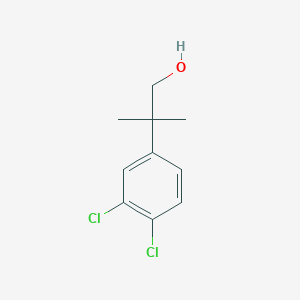
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)
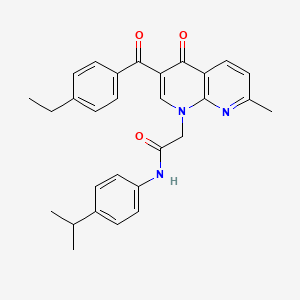
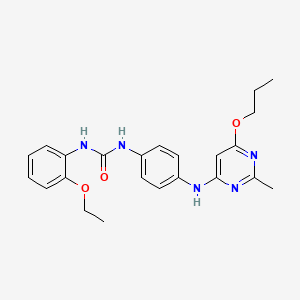
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)